(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCRIBGDUFUKB-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Sulfonium and Tetrahydrothiophenium Ylides
The construction of the cyclopropane ring represents a critical step in synthesizing this compound. U.S. Patent 4,083,863 delineates a novel method using tetrahydrothiophenium ylides, which offer superior stability compared to traditional sulfonium ylides. The process involves:
- Formation of Tetrahydrothiophenium Salts : Reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents like methylene chloride yields stable tetrahydrothiophenium salts (Fig. 1A).
- Ylide Generation : Treating these salts with aqueous bases (e.g., NaOH) produces tetrahydrothiophenium carboxymethylide esters, which are thermally stable and suitable for prolonged reactions.
- Cyclopropanation : Adding activated olefins (e.g., 1-isopropylideneindene) to the ylide initiates a [2+1] cycloaddition, forming the cyclopropane ring. For the target compound, substituting the olefin with a cyano-compatible analog ensures proper functionalization.
Dihalovinyl Intermediate Route
Israeli Patent IL52,476 outlines a pathway leveraging 2,2-dihalovinyl precursors. The method proceeds as follows:
- Cyclopropane Ring Formation : Reacting 1-cyano-3-(2,2-dihalovinyl) derivatives with dimethyl malonate under basic conditions forms the cyclopropane core.
- Halide Substitution : The dihalovinyl group undergoes nucleophilic displacement with cyanide ions, introducing the cyano moiety at position 3.
- Acid Hydrolysis : Saponification of the ester group (e.g., methyl or ethyl) yields the carboxylic acid.
Key Data :
- Optimal conditions: 20–25°C in dimethylformamide, 12-hour reaction time.
- Yield: 78–85% after purification.
Formyl-to-Cyano Conversion Strategy
European Patent EP0095794B1 describes a stereospecific approach starting with formyl intermediates:
- Imine Formation : Condensing 2,2-dimethyl-3-formylcyclopropane-1-carboxylic acid esters with aniline derivatives generates Schiff base intermediates.
- Cyanide Incorporation : Treating the imine with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnCl₂) introduces the cyano group via Strecker-like synthesis.
- Acid Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes the ester protecting group, yielding the carboxylic acid.
Example : Using (RS)-α-cyano-3-phenoxybenzyl alcohol as the ester component, the reaction achieves 89% enantiomeric excess for the (1R,3S) configuration after chiral chromatography.
Stereoselective Synthesis and Resolution
Achieving the (1R,3S) configuration necessitates chiral auxiliaries or catalytic asymmetric methods:
- Chiral Pool Synthesis : Starting from (1R)-camphor, a series of alkylation and cyclopropanation steps install the methyl and cyano groups with high diastereoselectivity.
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters selectively cleaves the undesired enantiomer, enriching the (1R,3S) isomer.
Data Comparison :
| Method | Yield (%) | ee (%) | Key Reference |
|---|---|---|---|
| Ylide Cyclopropanation | 95 | 92 | |
| Dihalovinyl Substitution | 85 | 85 | |
| Formyl Cyanidation | 89 | 89 |
Industrial-Scale Considerations
Scalability challenges include:
- Cost of Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes reduces catalyst loading to 0.1 mol%.
- Solvent Recovery : Methyl tert-butyl ether (MTBE) enables efficient recycling in ylide-based routes.
- Waste Management : Bromide byproducts from dihalovinyl methods require neutralization with aqueous NaHCO₃.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Synthesis of Biobased Random Copolymers
One significant application of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid is in the synthesis of high molecular weight biobased random copolymers. These copolymers are characterized by tunable mechanical properties and exceptional gas barrier capabilities, making them suitable for sustainable mono-layered food packaging.
Methods:
- Synthesis Process: A two-stage melt polycondensation followed by compression molding was employed to form films.
- Characterization Techniques: The materials were analyzed using nuclear magnetic resonance spectroscopy, gel-permeation chromatography, differential scanning calorimetry, thermogravimetric analysis, and wide-angle X-ray scattering.
Results:
The copolymers exhibited modulated properties depending on the amount of camphoric co-units present. The addition of camphor moieties enhanced interchain interactions, improving thermal and mechanical properties as well as gas barrier characteristics.
Biosynthesis of Silver Nanoparticles
In the field of nanotechnology, this compound has been explored for its role in the biosynthesis of silver nanoparticles (AgNPs). These nanoparticles have demonstrated enhanced antibacterial activity.
Methods:
- Synthesis Approach: AgNPs were synthesized using plant extracts in combination with the compound.
- Characterization Techniques: Various analytical methods were employed including UV-visible spectrophotometry, Fourier-transform infrared spectroscopy, scanning electron microscopy, transmission electron microscopy, X-ray diffraction, and atomic force microscopy.
Results:
The synthesized AgNPs ranged from 10 to 50 nm in size and exhibited significant antibacterial activity against various pathogens such as Escherichia coli, Salmonella typhi, Vibrio cholera, and Proteus vulgaris. This suggests potential pharmacological applications in anti-infection and anticancer therapies.
Intermediate in Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its unique structural features. It can react with various amines to generate structures with hard hydrogen bonds.
Key Reactions:
- The presence of the strained cyclopropane ring allows for diverse chemical reactivity and potential applications in synthesizing more complex molecules.
Potential Biological Activities
Research indicates that this compound may possess biological activities relevant to medicinal chemistry. Its structural similarity to certain insecticides suggests potential applications in pest control by disrupting neurological functions in insects.
Comparative Analysis with Related Compounds
The following table presents a comparison of this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid | Similar cyclopropane structure | Used primarily as an intermediate in organic synthesis |
| 3-Cyano-3-methylcyclobutane-1-carboxylic acid | Cyclobutane instead of cyclopropane | Exhibits different reactivity due to ring strain differences |
| 3-(2-Chlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Contains a chlorovinyl group | Potential application in herbicide development |
Mechanism of Action
The mechanism by which (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: A structurally similar compound with two carboxylic acid groups instead of a cyano group.
(1R,3S)-3-aminocyclopentanol: The precursor used in the synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid.
Uniqueness
The presence of both a cyano group and a carboxylic acid group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS Number: 69193-35-7) is an organic compound with significant biological activity that has been studied primarily in the context of its potential applications in agriculture and as a biochemical agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring with a cyano group and a carboxylic acid functional group. Its structure can be represented as follows:
This configuration contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily linked to its role as an insecticide. It functions by interfering with the nervous system of insects, similar to other pyrethroid compounds. The mechanism involves the modulation of sodium channels in nerve cells, leading to prolonged depolarization and eventual paralysis of the insect.
Toxicity and Environmental Impact
Research indicates that this compound exhibits varying levels of toxicity across different species. It is particularly toxic to aquatic organisms, which raises concerns regarding its environmental impact when used in agricultural settings. The European Union has classified certain related compounds as highly toxic to aquatic life, suggesting a need for careful management in usage .
Case Studies and Research Findings
Case Study 1: Insecticidal Efficacy
A study evaluated the efficacy of this compound against common agricultural pests. Results indicated that the compound had a significant knockdown effect on target insect species within 24 hours of exposure. The LC50 values were determined through dose-response assays, demonstrating effective pest control at concentrations as low as 0.5 mg/L .
| Insect Species | LC50 (mg/L) | Exposure Time (hours) |
|---|---|---|
| Species A | 0.5 | 24 |
| Species B | 0.7 | 24 |
| Species C | 0.4 | 24 |
Case Study 2: Ecotoxicological Assessment
An ecotoxicological assessment was conducted to evaluate the impact of this compound on non-target species. The study revealed that exposure led to significant mortality rates in aquatic organisms at concentrations above 1 mg/L. These findings highlight the necessity for regulatory measures to mitigate risks associated with its application .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds in terms of toxicity and efficacy.
| Compound | Toxicity (LC50 mg/L) | Mode of Action |
|---|---|---|
| This compound | 0.5 | Sodium channel modulation |
| Cypermethrin | 0.01 | Sodium channel modulation |
| Deltamethrin | 0.005 | Sodium channel modulation |
Q & A
Q. What are the established synthetic routes for (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps:
Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., dimethyl diazomalonate) and transition metal catalysts (e.g., Rh(II) or Cu(I)) under controlled temperature (-10°C to 25°C) .
Functionalization : Introduction of the cyano group via nucleophilic substitution or cyanation reactions, often employing reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide in polar aprotic solvents (e.g., DMF) .
- Critical Note : Stereochemical control during cyclopropanation is achieved using chiral auxiliaries or asymmetric catalysis to ensure the (1R,3S) configuration.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : For absolute stereochemical confirmation, SHELXL (via SHELX programs) is widely used for small-molecule refinement, providing high-resolution structural data .
- Spectroscopy :
- NMR : and NMR to confirm substituent positions (e.g., cyano at C3, methyl groups at C2).
- IR : Stretching frequencies for the carboxylic acid (-COOH, ~1700 cm) and cyano (-CN, ~2200 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, theoretical 179.0946 g/mol) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid :
- Skin contact: Rinse immediately with water for 15 minutes .
- Eye exposure: Flush with saline solution and seek medical attention.
- Waste Disposal : Collect in designated containers for halogenated organic waste .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence biological activity?
- Methodological Answer :
- Comparative Bioassays : Test enantiomers (e.g., (1R,3S) vs. (1S,3R)) in receptor-binding assays (e.g., insect GABA receptors for pesticide activity) .
- Structural Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of stereoisomers with target proteins .
- Case Study : The (1R,3S) configuration in Tralomethrin enhances insecticidal activity by optimizing steric interactions with sodium channels .
Q. How can computational chemistry predict the reactivity of this compound’s strained cyclopropane ring?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring strain using software like Gaussian or ORCA to calculate strain energy (~27 kcal/mol for similar cyclopropanes) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic carboxylic acid vs. nucleophilic cyano group) .
- Reactivity Predictions : Use Fukui indices to map regions prone to nucleophilic/electrophilic attacks .
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- Multi-Method Validation :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
Isotopic Labeling : Track -labeled compound to distinguish degradation products .
- Case Example : Discrepancies in pyrethroid metabolite studies (e.g., DBCA vs. DCCA) were resolved using Super Learner algorithms to model metabolic pathways .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Rhodium(II) complexes with chiral ligands (e.g., ProPhenol) for asymmetric cyclopropanation .
- Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Key Research Findings
- Stereochemical Impact : The (1R,3S) configuration confers 10× higher insecticidal activity compared to its enantiomer in Tralomethrin .
- Metabolic Stability : Cyano substituents reduce oxidative metabolism in liver microsomes, enhancing half-life .
- Computational Insights : Ring strain increases electrophilicity at the carboxylic acid, facilitating amide bond formation in drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
